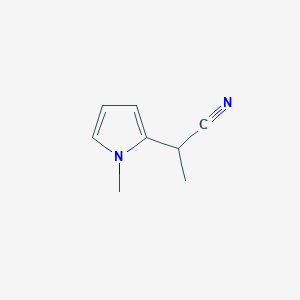
6-(ジメチルアミノ)-2-ナフタレンカルボアルデヒド
概要
説明
6-(Dimethylamino)-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group at the 6th position and an aldehyde group at the 2nd position of the naphthalene ring. This compound is notable for its applications in various fields, including organic synthesis, fluorescence studies, and as an intermediate in the production of dyes and pharmaceuticals.
科学的研究の応用
6-(Dimethylamino)-2-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in fluorescence studies due to its ability to act as a fluorescent probe.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of dyes and pigments, where it serves as an intermediate in the synthesis of colorants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-2-naphthaldehyde typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitro-2-naphthaldehyde.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield 6-(Dimethylamino)-2-naphthaldehyde.
Industrial Production Methods: Industrial production of 6-(Dimethylamino)-2-naphthaldehyde follows similar synthetic routes but on a larger scale. The process involves:
- Continuous nitration and reduction steps.
- Use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 6-(Dimethylamino)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 6-(Dimethylamino)-2-naphthoic acid.
Reduction: 6-(Dimethylamino)-2-naphthalenol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism of action of 6-(Dimethylamino)-2-naphthaldehyde is primarily related to its chemical reactivity:
Molecular Targets: The compound can interact with various molecular targets through its aldehyde and dimethylamino groups.
Pathways Involved: It can participate in nucleophilic addition reactions, forming Schiff bases with amines, and can undergo condensation reactions with hydrazines and other nucleophiles.
Comparison with Other Naphthaldehydes:
6-(Dimethylamino)-2-naphthaldehyde vs. 2-Naphthaldehyde: The presence of the dimethylamino group in 6-(Dimethylamino)-2-naphthaldehyde enhances its reactivity and fluorescence properties compared to 2-naphthaldehyde.
6-(Dimethylamino)-2-naphthaldehyde vs. 6-Amino-2-naphthaldehyde: The dimethylamino group in 6-(Dimethylamino)-2-naphthaldehyde provides greater electron-donating ability, affecting its chemical behavior and applications.
類似化合物との比較
- 2-Naphthaldehyde
- 6-Amino-2-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 6-Hydroxy-2-naphthaldehyde
特性
IUPAC Name |
6-(dimethylamino)naphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFSOOIWIYPDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649016 | |
| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173471-71-1 | |
| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE](/img/structure/B65802.png)

![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)


![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)





![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)

